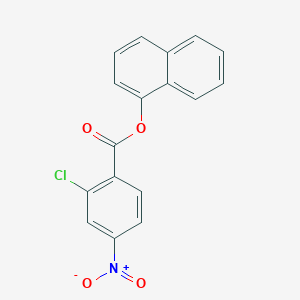

Naphthalen-1-yl 2-chloro-4-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-1-yl 2-chloro-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClNO4/c18-15-10-12(19(21)22)8-9-14(15)17(20)23-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGGFIXIPXJJIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization for Naphthalen 1 Yl 2 Chloro 4 Nitrobenzoate

Retrosynthetic Analysis and Strategic Disconnections of the Ester Linkage

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For naphthalen-1-yl 2-chloro-4-nitrobenzoate, the most logical and common disconnection occurs at the ester bond (C-O). This disconnection breaks the target molecule into two primary synthons: a naphthalen-1-oxy cation and a 2-chloro-4-nitrobenzoyl acylium ion. These synthons correspond to the readily available or synthetically accessible starting materials: naphthalen-1-ol and 2-chloro-4-nitrobenzoic acid, or its more reactive derivative, 2-chloro-4-nitrobenzoyl chloride.

This primary disconnection is favored due to the prevalence of robust and high-yielding esterification methodologies. The synthesis, therefore, branches into two main challenges: the efficient preparation of the two precursor molecules and their subsequent coupling to form the desired ester.

Detailed Synthetic Pathways to this compound

The formation of the ester bond between a phenol (B47542) (naphthalen-1-ol) and a carboxylic acid (2-chloro-4-nitrobenzoic acid) can be achieved through several strategies. The choice of method often depends on factors such as reaction scale, desired purity, and the reactivity of the starting materials.

Esterification Strategies Utilizing 2-chloro-4-nitrobenzoyl Chloride and Naphthalen-1-ol

A highly effective and widely used method for the esterification of phenols is the Schotten-Baumann reaction, which involves the use of an acyl chloride. In this case, 2-chloro-4-nitrobenzoic acid is first converted to its more reactive acyl chloride derivative, 2-chloro-4-nitrobenzoyl chloride. lookchem.comtandfonline.com This conversion is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). tandfonline.com The use of thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, simplifying purification. tandfonline.com

Once 2-chloro-4-nitrobenzoyl chloride is obtained, it can be reacted with naphthalen-1-ol in the presence of a base to yield the target ester. The base, typically a tertiary amine like pyridine (B92270) or triethylamine, serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. The reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) or toluene, at room temperature or with gentle heating.

Table 1: Typical Reaction Parameters for Esterification via Acyl Chloride

| Parameter | Condition | Purpose |

| Reactants | 2-chloro-4-nitrobenzoyl chloride, Naphthalen-1-ol | Formation of the ester bond |

| Solvent | Dichloromethane, Toluene, or similar inert solvent | To dissolve reactants and facilitate the reaction |

| Base | Pyridine, Triethylamine | To neutralize HCl byproduct and drive the reaction |

| Temperature | 0°C to room temperature | To control the reaction rate and minimize side reactions |

| Work-up | Aqueous wash, extraction, and column chromatography | To purify the final product |

Alternative Esterification Approaches and Catalyst Evaluation

While the acyl chloride route is efficient, direct esterification of the carboxylic acid with the phenol is also possible using various coupling agents and catalysts. These methods avoid the need to pre-form the acyl chloride.

One common approach is the Steglich esterification , which utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rsc.org This method is known for its mild reaction conditions.

Another set of strategies involves the use of acid catalysts . Strong Brønsted acids like sulfuric acid or p-toluenesulfonic acid can catalyze the direct esterification, often requiring the removal of water via azeotropic distillation to drive the reaction to completion. google.comgoogle.com Heterogeneous acid catalysts, such as silica-supported sulfuric acid (SiO₂-SO₃H), offer the advantage of easy removal from the reaction mixture by filtration. researchgate.net

Recent developments have also highlighted the use of other catalytic systems. For instance, N-bromosuccinimide (NBS) has been shown to be an efficient catalyst for the direct esterification of aryl carboxylic acids under mild, metal-free conditions. nih.gov Other specialized catalysts, including various organocatalysts and metal salts, have been explored to improve yields and selectivity, particularly for sterically hindered substrates. rsc.orggoogle.com

Table 2: Comparison of Alternative Esterification Methods

| Method | Activating Agent/Catalyst | Advantages | Disadvantages |

| Steglich Esterification | DCC, DMAP | Mild conditions, high yields | Formation of urea (B33335) byproduct can complicate purification |

| Fischer-Speier Esterification | H₂SO₄, p-TsOH | Inexpensive reagents | Harsh conditions, requires water removal |

| Heterogeneous Catalysis | SiO₂-SO₃H, Zeolites | Easy catalyst removal and recycling researchgate.netnih.gov | May require higher temperatures |

| NBS Catalysis | N-bromosuccinimide | Metal-free, mild conditions nih.gov | Stoichiometric byproducts from the catalyst |

Synthesis of Key Precursors and Intermediates

Preparation and Purification of 2-chloro-4-nitrobenzoic Acid and its Derivatives

2-chloro-4-nitrobenzoic acid is a key intermediate that can be synthesized from various starting materials. A common industrial route involves the oxidation of 4-chloro-2-nitrotoluene. guidechem.com This oxidation can be carried out using strong oxidizing agents. One reported method utilizes nitric acid in the presence of sulfuric acid and a catalyst, such as vanadium pentoxide, at elevated temperatures (160-170°C). guidechem.com This process can achieve high purity (≥99%) and yield (≥95%). guidechem.com

Purification of the crude 2-chloro-4-nitrobenzoic acid is typically achieved by recrystallization from a suitable solvent, such as an aqueous ethanol (B145695) mixture or chlorobenzene (B131634), to yield a white to pale yellow crystalline solid. guidechem.comprepchem.com

The primary derivative, 2-chloro-4-nitrobenzoyl chloride, is prepared by reacting the carboxylic acid with a chlorinating agent. lookchem.com For example, refluxing 2-chloro-4-nitrobenzoic acid with thionyl chloride, sometimes in the presence of a catalytic amount of dimethylformamide (DMF), affords the desired acyl chloride in high yield. googleapis.com Excess thionyl chloride can be removed by distillation under reduced pressure. tandfonline.com

Synthetic Routes to Naphthalen-1-ol and its Functionalized Analogues

Naphthalen-1-ol, also known as α-naphthol, is a widely used industrial chemical. The classical and still prominent method for its synthesis involves the sulfonation of naphthalene (B1677914). iosrjournals.orgsciencemadness.org In this process, naphthalene is reacted with sulfuric acid at a relatively low temperature (below 60°C) to favor the formation of the kinetic product, naphthalene-1-sulfonic acid. sciencemadness.org This intermediate is then subjected to alkali fusion, typically with sodium or potassium hydroxide (B78521), at high temperatures (around 300°C), followed by acidification to yield naphthalen-1-ol. iosrjournals.orgsciencemadness.org

Table 3: Classical Synthesis of Naphthalen-1-ol

| Step | Reaction | Reagents | Key Parameters |

| 1 | Sulfonation | Naphthalene, H₂SO₄ | < 60°C to favor 1-isomer sciencemadness.org |

| 2 | Alkali Fusion | Naphthalene-1-sulfonic acid, NaOH/KOH | ~300°C sciencemadness.org |

| 3 | Acidification | Naphthoxide salt, Acid (e.g., H₂SO₄) | pH adjustment to precipitate the phenol |

Alternative and more modern synthetic routes to naphthalen-1-ol have been developed to avoid the harsh conditions and waste generation of the classical process. These include:

Hydroxylation of Naphthalene: Direct regioselective hydroxylation of naphthalene using hydrogen peroxide in the presence of a suitable acid system can produce α-naphthol with high isomeric purity. prepchem.com Catalytic systems, such as those using pigment green B, have also been reported for this transformation. google.com

From Naphthalene Derivatives: Naphthalen-1-ol can also be synthesized from other naphthalene derivatives. For instance, the hydrolysis of 1-naphthylamine (B1663977) under pressure or through a reverse Bucherer reaction are known methods. iosrjournals.orgsciencemadness.org More contemporary approaches involve the electrophilic cyclization of specifically designed alkyne precursors. nih.gov

These alternative routes can offer advantages in terms of milder reaction conditions, higher selectivity, and improved environmental footprint.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The successful synthesis of this compound hinges on the careful control of several reaction parameters. The yield and purity of the final product are significantly influenced by the choice of solvent, operating temperature, and the catalytic system employed. The most common synthetic strategy involves the esterification of 1-naphthol (B170400), often via a Schotten-Baumann or a related acylation reaction with 2-chloro-4-nitrobenzoyl chloride. website-files.comiitk.ac.inorganic-chemistry.orgbyjus.comwikipedia.org

Solvent Effects and Temperature Control

The selection of an appropriate solvent is critical in the synthesis of phenolic esters as it can influence reactant solubility, reaction rate, and the ease of product isolation. In biphasic systems, such as those used in Schotten-Baumann reactions, a combination of an aqueous phase (typically containing a base) and an immiscible organic solvent is employed. wikipedia.orgepa.gov Dichloromethane and diethyl ether are common choices for the organic phase, serving to dissolve the starting materials and the final ester product while the base in the aqueous phase neutralizes the hydrochloric acid byproduct. wikipedia.org

Polar aprotic solvents can also be effective. Studies on related reactions, such as the synthesis of other phenolic esters, have shown that solvents like dichloromethane and chlorobenzene can promote high conversion rates. lew.ro The polarity of the solvent can impact the efficacy of phase-transfer catalysts, with more polar organic solvents often increasing the solubility and partitioning of the catalyst, leading to improved reaction rates.

Table 1: Hypothetical Effect of Solvent and Temperature on the Yield of this compound

| Solvent System (Organic/Aqueous) | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| Dichloromethane / 10% NaOH | 0 | 0.5 | 95 |

| Dichloromethane / 10% NaOH | 25 (Room Temp.) | 0.5 | 92 |

| Toluene / 10% NaOH | 25 (Room Temp.) | 2 | 85 |

| Toluene / 10% NaOH | 50 | 2 | 80 |

| Chlorobenzene / 10% NaOH | 25 (Room Temp.) | 1 | 88 |

| Ethyl Acetate / 10% NaOH | 25 (Room Temp.) | 1 | 90 |

This table is generated based on qualitative data from analogous reactions and represents a plausible scenario for optimization. Actual experimental data may vary.

Catalyst Systems and Reaction Kinetics

The synthesis of this compound is typically a base-catalyzed or base-promoted process. In the Schotten-Baumann reaction, an aqueous base like sodium hydroxide is used to neutralize the HCl formed, driving the reaction to completion. byjus.comwikipedia.org Pyridine can also serve as a base and has been observed to enhance the acylating power of acyl chlorides. byjus.com

Phase-transfer catalysis (PTC) offers a highly efficient alternative. PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) chloride or bromide), facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the acyl chloride. ingentaconnect.comnih.gov This method can lead to nearly quantitative yields in very short reaction times and under mild conditions. nih.gov The choice of the phase-transfer catalyst can influence the reaction rate, with studies on similar systems showing a hierarchy of catalytic activity among different quaternary ammonium salts. lew.ro For example, in the synthesis of phenyl benzoate (B1203000), benzyltributylammonium bromide was found to be more effective than several other catalysts. lew.ro

The kinetics of this type of acylation are generally considered to be a bimolecular electrophilic attack of the acyl chloride on the phenoxide ion-pair in the organic phase, which is the rate-determining step. ingentaconnect.com The rate of reaction is influenced by the electronic nature of both the phenol and the acyl chloride. Electron-withdrawing groups on the benzoyl chloride, such as the nitro group in 2-chloro-4-nitrobenzoyl chloride, increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.

Table 2: Influence of Catalyst System on the Synthesis of Phenolic Esters

| Catalyst System | Solvent | Temperature (°C) | Reaction Time | Hypothetical Yield (%) |

| 10% NaOH (aq) | Dichloromethane | 25 | 1 h | 85 |

| Pyridine | Dichloromethane | 25 | 1 h | 88 |

| Tetrabutylammonium Bromide (PTC) | Dichloromethane/Water | 0 | 5 min | >95 |

| Benzyltriethylammonium Chloride (PTC) | Dichloromethane/Water | 0 | 5 min | >95 |

| No Catalyst | Dichloromethane | 25 | 24 h | <10 |

This table illustrates the potential impact of different catalytic approaches based on literature for analogous reactions. The superiority of PTC is a well-documented trend for this reaction type.

Principles of Sustainable Synthesis Applied to this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Applying these principles to the synthesis of this compound involves considering alternative solvents, catalysts, and reaction conditions to improve atom economy and reduce waste.

One of the primary goals of green chemistry is to replace hazardous solvents with safer alternatives. nih.gov Traditional solvents like dichloromethane are effective but pose environmental and health risks. Greener solvent alternatives include water, supercritical carbon dioxide, and bio-based solvents. nih.gov For esterification reactions, the use of "greener" solvents such as Cyrene™, dibasic esters, or even ionic liquids is being explored. nih.gov In some cases, solvent-free conditions can be employed, particularly with microwave activation, which can significantly reduce reaction times and energy consumption. byjus.com

Catalysis is a key principle of green chemistry. The use of highly efficient and recyclable catalysts is preferred over stoichiometric reagents. nih.gov Phase-transfer catalysts, while used in small amounts, can be difficult to separate from the product. Developing heterogeneous or recyclable catalysts is an active area of research. For instance, metal catalysts supported on materials like montmorillonite (B579905) clay have been used for the deprotection of phenolic esters and could potentially be adapted for their synthesis. byjus.com Biocatalysis, using enzymes like lipases, also presents a green alternative for ester synthesis, operating under mild conditions and often with high selectivity.

Table 3: Comparison of Synthetic Methodologies based on Green Chemistry Principles

| Synthetic Method | Solvent | Catalyst | Key Green Chemistry Advantage(s) | Key Disadvantage(s) |

| Conventional Schotten-Baumann | Dichloromethane/Water | NaOH (stoichiometric base) | High yield | Use of hazardous chlorinated solvent |

| Phase-Transfer Catalysis (PTC) | Dichloromethane/Water | Quaternary Ammonium Salt (catalytic) | Very high yield, short reaction time, mild conditions, catalytic | Use of hazardous solvent, catalyst separation can be challenging |

| Microwave-assisted (solvent-free) | None | Acidic/Basic solid support (e.g., Montmorillonite) | No solvent, reduced energy consumption, fast | May require specialized equipment, optimization needed |

| Biocatalysis | Isooctane or other organic solvent | Lipase | Mild conditions, high selectivity, biodegradable catalyst | Slower reaction rates, potential for enzyme denaturation |

| Green Solvent Synthesis | Cyrene™ or Ionic Liquid | Base/PTC | Reduced solvent toxicity and environmental impact | Higher cost of novel solvents, potential for new separation challenges |

Advanced Spectroscopic and Spectrometric Characterization of Naphthalen 1 Yl 2 Chloro 4 Nitrobenzoate

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

The electronic absorption spectrum of Naphthalen-1-yl 2-chloro-4-nitrobenzoate is characterized by the presence of multiple chromophoric systems, primarily the naphthalene (B1677914) ring, the 2-chloro-4-nitrophenyl moiety, and the ester carbonyl group. These structural features give rise to distinct electronic transitions within the ultraviolet and visible regions of the electromagnetic spectrum.

Analysis of n-π* and π-π* Electronic Transitions

The UV-Vis spectrum of this compound is expected to exhibit absorptions corresponding to both n-π* and π-π* electronic transitions. libretexts.org The π-π* transitions, which are typically of high intensity (large molar absorptivity, ε), arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic systems of the naphthalene and substituted benzene (B151609) rings. The extended conjugation of the naphthalene ring system results in strong absorption bands. researchgate.net The nitro group (NO2) also contributes significantly to the π-electron system and its transitions. nih.goviu.edu

The n-π* transitions are of lower intensity and result from the excitation of a non-bonding electron (from the oxygen atoms of the ester and nitro groups) to an antibonding π* orbital. ucalgary.ca These transitions typically occur at longer wavelengths (lower energy) compared to the π-π* transitions of the same chromophore.

Table 1: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent (e.g., Cyclohexane)

| Transition Type | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol-1·cm-1) | Chromophore |

| π-π | ~220-240 | > 25,000 | Naphthalene & Benzene Rings |

| π-π | ~280-320 | ~10,000 - 20,000 | Naphthalene Ring |

| π-π | ~260-290 | ~5,000 - 15,000 | Nitroaromatic System |

| n-π | ~330-360 | < 1,000 | Nitro Group (NO2) |

| n-π* | ~210-230 | < 500 | Ester Carbonyl (C=O) |

Note: The data in this table are predicted based on the analysis of similar compounds and fundamental principles of UV-Vis spectroscopy. Actual experimental values may vary.

Solvatochromic Effects and Excitation Energy Dependencies

Solvatochromism, the change in the position of an absorption band with a change in solvent polarity, is anticipated for this compound due to the presence of polar functional groups (nitro and ester). The n-π* transition of the nitro group is expected to exhibit a hypsochromic (blue) shift as the solvent polarity increases. This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for the n-π* transition.

Conversely, the π-π* transitions are likely to show a bathochromic (red) shift with increasing solvent polarity. This is attributed to the stabilization of the more polar excited state relative to the ground state by polar solvent molecules. The magnitude of these shifts can provide insights into the change in dipole moment upon electronic excitation.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Investigation

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis.

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Patterns

Under Electron Ionization (EI) , which is a hard ionization technique, this compound is expected to produce a distinct molecular ion peak (M+•) and a series of fragment ions. Common fragmentation pathways for esters include the cleavage of the C-O bond of the ester linkage. libretexts.org This would lead to the formation of a naphthoxy radical and a 2-chloro-4-nitrobenzoyl cation, or a naphthalen-1-yl cation and a 2-chloro-4-nitrobenzoate radical. The high stability of aromatic cations often results in prominent peaks in the mass spectrum. nih.gov Further fragmentation of the nitroaromatic portion may involve the loss of NO, NO2, and CO. acs.orgnih.gov

Electrospray Ionization (ESI) , a soft ionization technique, is likely to produce a protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode, with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) of the precursor ion would be necessary to induce fragmentation and obtain structural information. nih.gov The fragmentation pathways in ESI-MS/MS are often different from those in EI and can provide complementary structural data. nih.govresearchgate.net

Table 2: Predicted Key Fragment Ions of this compound in HRMS

| Ionization Mode | Predicted m/z | Proposed Fragment Structure | Fragmentation Pathway |

| EI / ESI-MS/MS | 185.0158 | [C7H4ClNO2]+ | 2-chloro-4-nitrobenzoyl cation |

| EI / ESI-MS/MS | 127.0542 | [C10H7]+ | Naphthalen-1-yl cation |

| EI / ESI-MS/MS | 143.0491 | [C10H7O]+ | Naphthoxy cation |

| ESI (+) | 328.0269 | [C17H10ClNO4+H]+ | Protonated molecule |

| ESI (-) | 326.0120 | [C17H10ClNO4-H]- | Deprotonated molecule |

Note: The m/z values are calculated for the most abundant isotopes and are predictive. High-resolution measurements would confirm the elemental composition.

Isotopic Abundance Analysis for Heteroatom Confirmation

The presence of a chlorine atom in this compound provides a distinct isotopic signature in the mass spectrum. Chlorine has two stable isotopes, 35Cl and 37Cl, with natural abundances of approximately 75.77% and 24.23%, respectively. libretexts.org This results in a characteristic M+2 peak for the molecular ion and any chlorine-containing fragments, with an intensity ratio of approximately 3:1. libretexts.orgyoutube.com High-resolution mass spectrometry can precisely measure the masses of these isotopic peaks, confirming the presence and number of chlorine atoms in the molecule and its fragments. The presence of other heteroatoms like nitrogen and oxygen also contributes to the isotopic pattern, although to a lesser extent than chlorine. ethz.ch

Crystallographic Analysis of this compound Remains Undocumented in Public Domain

A thorough search of scientific literature and crystallographic databases has revealed a significant gap in the publicly available information regarding the chemical compound This compound . Despite concerted efforts to locate experimental data, no specific studies detailing its synthesis, characterization, or, most notably, its crystal structure were found.

This absence of information prevents a detailed discussion on the compound's molecular geometry, crystal packing, and the intricate network of intermolecular interactions that would be determined through single-crystal X-ray diffraction (SCXRD). Consequently, the specific unit cell parameters, space group symmetry, precise bond lengths, bond angles, and torsion angles of the molecule remain unknown.

Furthermore, without a determined crystal structure, an analysis of the solid-state interactions is not possible. This includes the characterization of potential classical hydrogen bonds, as well as non-classical interactions such as C-H···O, C-H···π, halogen bonding, and aromatic π-π stacking interactions, which are fundamental to understanding the supramolecular assembly of the compound in its crystalline form.

While the constituent parts of the molecule—a naphthalene ring, a chloronitrobenzoate group—are common in chemical literature, the specific linkage to form this compound has not been the subject of published crystallographic studies. This highlights a niche area for potential future research in the field of chemical crystallography and materials science, as the determination of its crystal structure would provide valuable insights into the effects of its specific functional groups on solid-state packing and molecular conformation.

Until such a study is conducted and its findings made public, a comprehensive and scientifically accurate article on the crystallography of this compound, as per the requested detailed outline, cannot be generated.

Crystallography and Solid State Structural Analysis of Naphthalen 1 Yl 2 Chloro 4 Nitrobenzoate

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties like normalized contact distance (dnorm) onto the molecular surface, regions of close contact between neighboring molecules can be identified. While a specific Hirshfeld analysis for Naphthalen-1-yl 2-chloro-4-nitrobenzoate has not been reported, data from analogous naphthalene (B1677914) derivatives can provide insight into the expected intermolecular contacts.

For instance, the Hirshfeld surface analysis of N-(6-acetyl-1-nitro-naphthalen-2-yl)acetamide reveals significant contributions from O···H/H···O (43.7%), H···H (31.0%), and C···H/H···C (8.5%) contacts. nih.govresearchgate.net Similarly, for naphthalene-2,3-diyl bis-(3-benzyloxy)benzoate, the dominant contacts are H···H (42.3%), C···H/H···C (40.3%), and O···H/H···O (15.7%). nih.gov

Based on the functional groups present in this compound (a nitro group, a chloro substituent, an ester linkage, and aromatic rings), a quantitative breakdown of its intermolecular contacts can be anticipated. The following interactive data table presents a hypothetical but representative distribution of these contacts, informed by the analysis of related structures.

| Intermolecular Contact | Expected Contribution (%) | Description |

| O···H/H···O | 35-45 | Interactions involving the nitro and ester oxygen atoms with hydrogen atoms on neighboring molecules. These are key to the crystal packing. |

| H···H | 25-35 | Contacts between hydrogen atoms on the aromatic rings. These are generally the most numerous but weaker interactions. |

| C···H/H···C | 10-20 | Interactions representing C-H···π contacts, where a hydrogen atom interacts with the electron cloud of an aromatic ring. |

| Cl···H/H···Cl | 5-10 | Contacts involving the chlorine atom, which can participate in weak halogen bonding or other van der Waals interactions. |

| C···C | 3-7 | Indicative of π-π stacking interactions between the naphthalene and benzoate (B1203000) rings. |

| N···O/O···N | 2-5 | Contacts associated with the close packing of the nitro groups. |

These interactions would collectively stabilize the crystal lattice. The red spots on a dnorm map would likely be concentrated around the oxygen atoms of the nitro and ester groups, as well as the chlorine atom, indicating their roles as hydrogen bond acceptors or participants in other close contacts.

Polymorphism, Co-crystallization, and Crystal Engineering Strategies for this compound

Polymorphism is the ability of a compound to crystallize in multiple distinct crystal structures. These different forms, or polymorphs, can have different physical properties. While no polymorphs of this compound have been reported, the potential for their existence is suggested by the polymorphic nature of one of its precursors, 2-chloro-4-nitrobenzoic acid. researchgate.net The study of this acid has revealed at least two polymorphic forms, indicating that variations in crystallization conditions could lead to different packing arrangements. researchgate.net

Co-crystallization involves combining the target molecule with a second, different molecule (a co-former) in a single crystal lattice. This technique could be a viable strategy to modify the physicochemical properties of this compound. Potential co-formers could be selected to form specific intermolecular interactions, such as hydrogen bonds with the nitro or ester groups.

Crystal engineering strategies for this compound would focus on the predictable formation of desired supramolecular structures. This could involve:

Utilizing strong and weak hydrogen bonds: The nitro and ester groups are effective hydrogen bond acceptors.

Exploiting π-π stacking: The planar naphthalene and benzene (B151609) rings are prone to stacking interactions, which could be modulated by the choice of solvents or co-formers.

Halogen bonding: The chlorine atom could be used as a halogen bond donor to interact with suitable acceptor atoms in a co-former.

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification and Purity

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of crystalline solids. It provides a unique "fingerprint" for a specific crystal structure and is used to identify the phase of a bulk sample and assess its purity.

A theoretical PXRD pattern for this compound could be calculated if a single-crystal structure was known. An experimental PXRD pattern of a synthesized batch would then be compared to this theoretical pattern. A match would confirm the phase identity and purity of the bulk sample. The presence of unexpected peaks would suggest the presence of impurities or a different polymorphic form.

The following table provides a hypothetical PXRD peak list for this compound, illustrating the type of data obtained from such an analysis.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 7.5 | 11.78 | 60 |

| 12.1 | 7.31 | 85 |

| 15.3 | 5.79 | 100 |

| 18.8 | 4.72 | 70 |

| 22.5 | 3.95 | 55 |

| 24.3 | 3.66 | 90 |

| 27.9 | 3.20 | 40 |

This data is hypothetical and serves as an example of a PXRD peak list. Each peak corresponds to a specific set of crystal lattice planes, as defined by Bragg's Law. The positions and intensities of these peaks are unique to the crystal structure of the compound.

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive search of scientific databases and scholarly articles has revealed a significant lack of publicly available research focused on the computational and theoretical investigation of the chemical compound This compound . Despite targeted searches for Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) studies pertaining to this specific molecule, detailed findings necessary to construct an in-depth scientific article are not present in the accessible literature.

While research exists on related compounds, such as the precursor 2-chloro-4-nitrobenzoic acid , and other naphthalene derivatives, the explicit data required to detail the electronic structure, conformational energy landscape, HOMO-LUMO characteristics, and intramolecular charge transfer for this compound is not available. Scientific integrity and accuracy preclude the extrapolation of data from different molecules to describe the target compound, as subtle structural changes can lead to significant differences in calculated chemical and physical properties.

Therefore, the generation of a detailed article adhering to the requested outline on the computational chemistry and theoretical investigations of this compound is not possible at this time. The scientific community has yet to publish a dedicated study with the specific computational analyses requested.

Computational Chemistry and Theoretical Investigations of Naphthalen 1 Yl 2 Chloro 4 Nitrobenzoate

Molecular Electrostatic Potential (MEP) Surface Analysis for Prediction of Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. The MEP map is plotted on the molecular surface, with different colors representing varying electrostatic potential values.

For Naphthalen-1-yl 2-chloro-4-nitrobenzoate, the MEP surface would likely reveal several key features:

Electrophilic Regions: Positive potential regions (typically colored blue) are associated with electron-deficient areas and are susceptible to nucleophilic attack. These would be expected around the hydrogen atoms of the aromatic rings.

Nucleophilic Regions: Negative potential regions (colored red to yellow) indicate electron-rich areas, which are prone to electrophilic attack. For this molecule, the most intense negative potentials would be anticipated around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester group, making them primary sites for interacting with electrophiles. The chlorine atom would also contribute to the electrostatic potential distribution.

The MEP analysis provides crucial insights into the molecule's intermolecular interactions, such as hydrogen bonding, and helps in understanding its chemical reactivity.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. For this compound, an MD simulation would reveal:

Conformational Flexibility: The simulation would show the rotational freedom around the ester linkage and how the two aromatic ring systems (naphthalene and chloronitrobenzene) orient themselves relative to each other.

Solvent Interactions: By placing the molecule in a simulated box of solvent (e.g., water, ethanol (B145695), or DMSO), MD simulations can model how solvent molecules arrange around the solute and form interactions, such as hydrogen bonds with the nitro and carbonyl groups.

Stability of Interactions: Analysis of the simulation trajectory, including metrics like Root Mean Square Deviation (RMSD), can indicate the stability of the molecule's conformation and its interactions with its environment over the simulation time.

Chemical Reactivity, Derivatization, and Transformation Studies of Naphthalen 1 Yl 2 Chloro 4 Nitrobenzoate

Hydrolytic Stability and Kinetic Studies under Varying pH Conditions

The hydrolytic stability of Naphthalen-1-yl 2-chloro-4-nitrobenzoate is a critical parameter influencing its persistence and potential applications in aqueous environments. The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, though the rates and mechanisms differ significantly.

Under alkaline conditions, the hydrolysis of aromatic esters is well-documented to proceed via a saponification mechanism. For this compound, the presence of the electron-withdrawing chloro and nitro groups on the benzoate (B1203000) moiety is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide (B78521) ions. Studies on analogous phenyl benzoates have shown that electron-withdrawing substituents on the acyl portion of the ester increase the rate of alkaline hydrolysis. rsc.org The rate of hydrolysis is anticipated to be first-order with respect to both the ester and the hydroxide ion concentration. chemrxiv.org

In acidic media, the hydrolysis is generally slower and proceeds via a different mechanism involving the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule. The rate of acid-catalyzed hydrolysis is typically dependent on the concentration of the hydronium ion. For this compound, the electronic effects of the substituents on the benzoate ring are less pronounced in acid-catalyzed hydrolysis compared to base-catalyzed hydrolysis.

The pH-rate profile for the hydrolysis of this ester would likely show a U-shaped curve, with the minimum rate of hydrolysis occurring in the neutral to slightly acidic pH range. At very low and very high pH values, the rate of hydrolysis would increase significantly due to specific acid and base catalysis, respectively.

Table 1: Predicted Hydrolytic Behavior of this compound at 25°C

| pH Range | Predominant Mechanism | Expected Relative Rate of Hydrolysis | Key Influencing Factors |

|---|---|---|---|

| 1-3 | Acid-Catalyzed | Moderate to High | H+ concentration, stability of the protonated intermediate |

| 4-6 | Neutral/Water-Catalyzed | Low | Water concentration |

| 7-9 | Neutral/Base-Catalyzed | Moderate | OH- concentration, electrophilicity of the carbonyl carbon |

This table is based on general principles of ester hydrolysis and data from analogous compounds. Specific kinetic data for this compound is not available in the provided search results.

Exploration of Electrophilic Aromatic Substitution (EAS) Reactions on the Naphthalene (B1677914) Moiety

The naphthalene ring system is significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to its lower resonance energy per ring. ucalgary.ca In this compound, the naphthalene moiety is the more electron-rich and therefore the preferred site for electrophilic attack. The ester group, specifically the oxygen atom attached to the naphthalene ring, acts as an ortho-, para-directing group due to its ability to donate a lone pair of electrons to the aromatic system, thereby stabilizing the arenium ion intermediate.

However, steric hindrance from the bulky ester group and the peri-hydrogen at the 8-position will strongly favor substitution at the para-position (C4). Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to yield predominantly 4-substituted-naphthalen-1-yl 2-chloro-4-nitrobenzoate derivatives.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Electrophile | Predicted Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Nitro-naphthalen-1-yl 2-chloro-4-nitrobenzoate |

| Bromination | Br₂, FeBr₃ | Br⁺ | 4-Bromo-naphthalen-1-yl 2-chloro-4-nitrobenzoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 4-Acyl-naphthalen-1-yl 2-chloro-4-nitrobenzoate |

The predictions in this table are based on established principles of electrophilic aromatic substitution on naphthalene derivatives. pearson.comreddit.com

Investigation of Nucleophilic Aromatic Substitution (NAS) Reactions on the Chloro-nitrobenzoate Moiety

The 2-chloro-4-nitrobenzoate moiety is highly activated towards nucleophilic aromatic substitution (NAS). The presence of the strongly electron-withdrawing nitro group in the para-position and the ester group in the ortho-position to the chlorine atom facilitates the attack of nucleophiles by stabilizing the negatively charged Meisenheimer complex intermediate.

A variety of nucleophiles can displace the chloride ion. The reaction generally proceeds via an addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the chlorine. Kinetic studies on similar 2-chloro-4-nitrophenyl benzoates with primary amines have been reported, providing a framework for understanding the reactivity of this system. researchgate.net

Common nucleophiles that can be employed include alkoxides, phenoxides, amines, and thiols. The reaction conditions, such as solvent and temperature, will influence the reaction rate and yield.

Table 3: Potential Nucleophilic Aromatic Substitution Reactions on this compound

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Alkoxide | Sodium methoxide (NaOCH₃) | Naphthalen-1-yl 2-methoxy-4-nitrobenzoate |

| Phenoxide | Sodium phenoxide (NaOPh) | Naphthalen-1-yl 2-phenoxy-4-nitrobenzoate |

| Amine | Piperidine | Naphthalen-1-yl 2-(piperidin-1-yl)-4-nitrobenzoate |

This table illustrates potential NAS reactions based on the known reactivity of activated aryl halides.

Reductive Transformations of the Nitro Group to Amino and Other Derivatives

The nitro group on the benzoate ring is readily reduced to an amino group under various conditions. This transformation is a key step in the synthesis of many derivatives with different electronic and functional properties. A wide range of reducing agents can be employed, with the choice often depending on the desired selectivity and the presence of other functional groups.

Catalytic hydrogenation using metals like palladium, platinum, or Raney nickel is a common and efficient method for the reduction of aromatic nitro groups. commonorganicchemistry.commasterorganicchemistry.com Metal-acid systems, such as iron, tin, or zinc in the presence of hydrochloric acid, are also widely used. masterorganicchemistry.com For milder and more selective reductions, reagents like tin(II) chloride or sodium borohydride in the presence of a transition metal catalyst can be utilized. jsynthchem.com

The reduction can also be controlled to yield intermediate products such as nitroso and hydroxylamino derivatives. For instance, catalytic hydrogen transfer or the use of specific catalysts can favor the formation of N-phenylhydroxylamines. mdpi.com

Table 4: Common Reagents for the Reduction of the Nitro Group in this compound

| Reagent(s) | Product | Notes |

|---|---|---|

| H₂, Pd/C | Naphthalen-1-yl 4-amino-2-chlorobenzoate | High efficiency, may also reduce other functional groups. |

| Fe, HCl | Naphthalen-1-yl 4-amino-2-chlorobenzoate | Classical and cost-effective method. |

| SnCl₂, EtOH | Naphthalen-1-yl 4-amino-2-chlorobenzoate | Mild conditions, good for substrates with sensitive functional groups. |

| NaBH₄, Ni(PPh₃)₄ | Naphthalen-1-yl 4-amino-2-chlorobenzoate | A milder alternative to LiAlH₄. jsynthchem.com |

Oxidative Stability and Potential Degradation Pathways

The oxidative stability of this compound is primarily determined by the electron-rich naphthalene ring. While the chloro-nitrobenzoate moiety is relatively resistant to oxidation due to its electron-deficient nature, the naphthalene ring can be susceptible to oxidation under strong oxidizing conditions.

Oxidative degradation could potentially proceed through the formation of naphthoquinones or by cleavage of the aromatic rings. The presence of the ester group might influence the regioselectivity of the oxidation. However, the electron-withdrawing nature of the nitroaromatic compounds generally makes them resistant to oxidative degradation. nih.gov

Biodegradation pathways for nitroaromatic compounds have been studied, and they often involve initial reductive steps rather than oxidative ones. nih.gov Some microbial systems are capable of metabolizing nitroaromatic compounds, which can serve as a source of carbon and nitrogen. nih.gov The degradation pathways can involve the reduction of the nitro group and subsequent enzymatic reactions.

Synthesis and Characterization of Novel Derivatives and Analogues of this compound

The synthesis of novel derivatives and analogues of this compound can be achieved by leveraging the reactivity of its different components. These modifications can be used to tune the electronic, optical, and biological properties of the molecule.

Systematic modification of the naphthalenyl ring can be achieved through the electrophilic aromatic substitution reactions discussed in section 6.2. Introducing various substituents at the 4-position of the naphthalene ring can lead to a library of new compounds. For example, sulfonation followed by nucleophilic displacement of the sulfonic acid group can introduce a range of functionalities.

Furthermore, metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, could be employed on a halogenated derivative (e.g., 4-bromo-naphthalen-1-yl 2-chloro-4-nitrobenzoate) to introduce new carbon-carbon bonds and build more complex molecular architectures.

The synthesis of these new derivatives would be followed by their thorough characterization using modern spectroscopic techniques such as NMR (¹H, ¹³C), FT-IR, and mass spectrometry to confirm their structures.

Structural Variations on the 2-chloro-4-nitrobenzoate Moiety

The 2-chloro-4-nitrobenzoate portion of this compound offers several avenues for structural modification, allowing for the systematic alteration of the compound's electronic and steric properties. These modifications primarily target the aromatic ring and its substituents: the chloro and nitro groups.

Nucleophilic Aromatic Substitution (SNAr) Reactions:

The electron-withdrawing nature of the nitro group and the carboxylate function activates the aromatic ring towards nucleophilic aromatic substitution. The chlorine atom, being a good leaving group, is the primary site for such reactions. A variety of nucleophiles can be employed to displace the chloride, leading to a diverse range of derivatives.

For instance, reaction with amines (R-NH2) or anilines can yield the corresponding 2-amino-4-nitrobenzoate or 2-(arylamino)-4-nitrobenzoate derivatives. Similarly, alkoxides (R-O-) and thiolates (R-S-) can be used to introduce ether and thioether linkages, respectively. The reaction conditions for these substitutions typically involve polar aprotic solvents and may require elevated temperatures.

Reduction of the Nitro Group:

The nitro group is readily reduced to an amino group under various conditions. Common reducing agents for this transformation include metals in acidic media (e.g., Sn/HCl, Fe/HCl), catalytic hydrogenation (e.g., H2/Pd-C), and transfer hydrogenation (e.g., hydrazine hydrate with a catalyst). The resulting 2-chloro-4-aminobenzoate derivative provides a valuable synthetic handle for further functionalization, such as diazotization followed by Sandmeyer reactions to introduce a range of other substituents (e.g., -OH, -CN, -Br).

Modification of the Carboxylic Acid Moiety (Prior to Esterification):

While the primary focus is on the modification of the ester, it is pertinent to note that variations can be introduced at the carboxylic acid stage (2-chloro-4-nitrobenzoic acid) before the esterification with 1-naphthol (B170400). For example, the carboxylic acid can be converted to an acid chloride, which can then react with various nucleophiles to form amides, anhydrides, or other esters.

Below is a table summarizing potential structural variations on the 2-chloro-4-nitrobenzoate moiety:

| Modification Site | Reagent/Condition | Resulting Functional Group |

| C2-Chloro | R-NH2 / Heat | Secondary Amine (-NHR) |

| C2-Chloro | Ar-NH2 / Heat | Diaryl Amine (-NHAr) |

| C2-Chloro | R-O-Na+ | Ether (-OR) |

| C2-Chloro | R-S-Na+ | Thioether (-SR) |

| C4-Nitro | Sn/HCl or H2/Pd-C | Amine (-NH2) |

Ester Linkage Modifications and Bioisosteric Replacements (Non-biological context)

The ester linkage in this compound is a key structural feature that can be modified to alter the compound's chemical stability and physical properties. In a non-biological context, this involves replacing the ester group with other functionalities that mimic its steric and electronic characteristics, a concept known as bioisosteric replacement. cambridgemedchemconsulting.comprinceton.eduresearchgate.net

Amide and Thioester Analogues:

A common modification is the replacement of the ester oxygen with a nitrogen atom to form an amide linkage (N-naphthalen-1-yl-2-chloro-4-nitrobenzamide). This can be achieved by first converting the 2-chloro-4-nitrobenzoic acid to its corresponding acid chloride, followed by reaction with 1-naphthylamine (B1663977). Amides are generally more resistant to hydrolysis than esters due to the resonance delocalization of the nitrogen lone pair into the carbonyl group.

Similarly, a thioester analogue can be synthesized by reacting the acid chloride with 1-naphthalenethiol. Thioesters are more reactive towards nucleophiles than their oxygen-containing counterparts but offer a different electronic profile.

Heterocyclic Bioisosteres:

Five-membered heterocyclic rings are frequently employed as bioisosteres for ester and amide groups. researchgate.net These rings can maintain a similar spatial arrangement of substituents while offering improved chemical stability and different electronic properties. For example, an oxadiazole ring can be formed to replace the ester linkage. The synthesis of such a derivative would involve a multi-step process, potentially starting from 2-chloro-4-nitrobenzoyl chloride and 1-naphthoyl hydrazide, followed by cyclization. Other potential heterocyclic replacements include triazoles and oxazoles. pressbooks.pub

The table below presents some non-biological bioisosteric replacements for the ester linkage:

| Original Linkage | Bioisosteric Replacement | General Structure | Key Features |

| Ester | Amide | R-CO-NH-R' | Increased hydrolytic stability |

| Ester | Thioester | R-CO-S-R' | Increased reactivity towards nucleophiles |

| Ester | 1,3,4-Oxadiazole | R-C2N2O-R' | Planar, rigid linker, chemically stable |

| Ester | 1,2,4-Triazole | R-C2N3H-R' | Can act as both H-bond donor and acceptor |

Mechanistic Insights into Key Chemical Transformations

Understanding the reaction mechanisms underlying the transformations of this compound is crucial for predicting reactivity and controlling reaction outcomes.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The SNAr reaction at the C2 position of the 2-chloro-4-nitrobenzoate moiety proceeds via a two-step addition-elimination mechanism.

Nucleophilic Attack: A nucleophile (Nu-) attacks the electron-deficient carbon atom bearing the chlorine atom. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.

Leaving Group Departure: In the second, faster step, the leaving group (chloride ion, Cl-) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the substituted product.

The presence of the electron-withdrawing nitro group in the para position relative to the leaving group is critical for the stabilization of the Meisenheimer complex and thus for the facility of the SNAr reaction.

Mechanism of Nitro Group Reduction:

The reduction of the nitro group to an amine by catalytic hydrogenation involves a series of steps on the surface of the catalyst (e.g., Palladium).

Adsorption: Both the nitro compound and hydrogen gas are adsorbed onto the surface of the catalyst.

Hydrogenation: The adsorbed hydrogen atoms are transferred stepwise to the nitrogen and oxygen atoms of the nitro group. This process involves the formation of several intermediates, including nitroso and hydroxylamine species.

Amine Formation and Desorption: The final steps involve the reduction of the hydroxylamine to the amine and the subsequent desorption of the product from the catalyst surface.

The efficiency of this reduction is dependent on factors such as the choice of catalyst, solvent, temperature, and hydrogen pressure.

Mechanism of Ester Hydrolysis (as a competing reaction):

While not a synthetic transformation, understanding the mechanism of ester hydrolysis is important for assessing the compound's stability. Under basic conditions, hydrolysis proceeds via a nucleophilic acyl substitution mechanism.

Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, and the naphthoxide ion departs as the leaving group. This is followed by protonation of the naphthoxide to yield 1-naphthol and the carboxylate salt of 2-chloro-4-nitrobenzoic acid.

The rate of hydrolysis is influenced by the steric and electronic effects of both the naphthyl and the 2-chloro-4-nitrophenyl moieties.

Advanced Material Science Applications of Naphthalen 1 Yl 2 Chloro 4 Nitrobenzoate Non Biological Focus

Assessment of Nonlinear Optical (NLO) Properties

Nonlinear optical materials are of great interest for applications in optical computing, data storage, and frequency conversion. The NLO response of a material is dictated by its molecular structure and crystal packing. For organic molecules like Naphthalen-1-yl 2-chloro-4-nitrobenzoate, the presence of electron-donating and electron-accepting groups connected by a conjugated system can lead to a large second-order hyperpolarizability (β), which is a measure of the molecule's NLO activity.

Second Harmonic Generation (SHG) Efficiency and Crystal Symmetry Effects

Second Harmonic Generation (SHG) is a second-order NLO phenomenon where two photons of the same frequency are converted into a single photon with twice the frequency (and half the wavelength). For a material to exhibit SHG, it must crystallize in a non-centrosymmetric space group. The arrangement of molecules in the crystal lattice is therefore as crucial as the molecular structure itself.

The molecule (E)-1-[(2-Chloro-4-nitro-phenyl-imino)-meth-yl]naphthalen-2-ol, which contains similar electronic groups, has been studied for its crystal structure. In this related compound, the crystal packing is influenced by hydrogen bonding and π-π stacking interactions, with a dihedral angle of 3.5(1)° between the naphthol system and the substituted benzene (B151609) ring researchgate.netnih.gov. For this compound, achieving a non-centrosymmetric crystal packing will be a critical factor for observing a significant SHG response. The presence of the chloro and nitro substituents, along with the naphthalene (B1677914) moiety, offers possibilities for engineering the crystal structure through intermolecular interactions.

The SHG efficiency of a material is often compared to that of a standard reference material like potassium dihydrogen phosphate (KDP). For new organic materials, SHG efficiencies can range from a few times to several hundred times that of KDP. While no experimental data exists for this compound, analogous donor-acceptor molecules have shown promising SHG efficiencies.

Table 1: Representative SHG Efficiencies of Analogous Donor-Acceptor Compounds

| Compound | SHG Efficiency (vs. KDP) | Crystal System |

|---|---|---|

| 2-methyl-4-nitroaniline (MNA) | 45 | Orthorhombic |

| 3-methyl-4-nitropyridine-1-oxide (POM) | 14 | Orthorhombic |

| N-(4-nitrophenyl)-L-prolinol (NPP) | 60 | Monoclinic |

Note: This table presents data for well-known NLO materials to provide context for the potential performance of this compound and is not experimental data for the subject compound.

Third-Order Nonlinear Optical Susceptibilities (χ(3))

Third-order NLO effects, governed by the third-order susceptibility (χ(3)), are present in all materials, regardless of their crystal symmetry. These effects are responsible for phenomena such as third-harmonic generation and two-photon absorption. Materials with large χ(3) values are sought after for applications in all-optical switching and optical limiting.

The extended π-conjugation provided by the naphthalene ring in this compound is expected to contribute positively to its third-order NLO response. Donor-acceptor molecules, in general, have been shown to possess significant third-order optical nonlinearities rsc.org. Theoretical studies on similar donor-acceptor molecules have indicated that the attachment of groups that enhance charge transfer can lead to a significant enhancement of the second hyperpolarizability (γ), which is the molecular counterpart to χ(3) nih.gov.

Table 2: Illustrative Third-Order NLO Properties of Related Molecular Systems

| Molecular System | γ (10⁻³⁶ esu) | Technique/Wavelength |

|---|---|---|

| p-nitroaniline | ~10 | THG @ 1907 nm |

| Dimethylamino nitrostilbene (DANS) | ~100 | EFISH @ 1907 nm |

| Benzene | 0.9 | THG @ 1907 nm |

Note: This table provides representative values for other organic molecules to illustrate the range of third-order nonlinearities and does not represent measured data for this compound.

Structure-Property Relationships for NLO Activity Enhancement

The NLO properties of this compound can be conceptually optimized by modifying its molecular structure. The key factors influencing NLO activity are:

Strength of Donor and Acceptor Groups: The naphthalene group is a moderate donor. The nitro group is a strong acceptor, and its effect is enhanced by the presence of the electron-withdrawing chloro group.

Length and Nature of the π-Conjugated Bridge: The ester linkage provides a degree of electronic communication between the donor and acceptor moieties.

Molecular Planarity: A more planar structure generally leads to better π-electron delocalization and enhanced NLO properties. The dihedral angle between the naphthalene and benzoate (B1203000) rings will be a critical parameter.

Potential in Optoelectronic Device Fabrication

The electronic and optical properties of this compound suggest its potential use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Light Absorption and Emission Characteristics

The light absorption and emission properties of this compound will be dominated by intramolecular charge transfer (ICT) from the naphthalene donor to the nitrobenzoate acceptor. This typically results in a strong absorption band in the UV-visible region. Naphthalene itself has a characteristic absorption spectrum with a strong peak around 275 nm . The presence of the acceptor group is expected to cause a red-shift in the absorption maximum.

The fluorescence emission of naphthalene derivatives is well-documented, often occurring in the UV or blue region of the spectrum . For this compound, the emission wavelength is likely to be in the visible range, with a significant Stokes shift (the difference between the absorption and emission maxima) due to the charge transfer character of the excited state.

Table 3: Predicted Photophysical Properties of this compound

| Property | Predicted Range | Basis of Prediction |

|---|---|---|

| Absorption λmax (nm) | 300 - 400 | Based on red-shift from naphthalene due to ICT. |

| Emission λmax (nm) | 400 - 550 | Expected emission from a charge-transfer excited state. |

| Stokes Shift (cm⁻¹) | > 5000 | Typical for donor-acceptor molecules. |

Note: This table presents predicted values based on the properties of similar compounds and is not based on experimental measurements of this compound.

Charge Transport Properties (if relevant to molecular structure)

The ability of a material to transport charge (electrons and holes) is crucial for its performance in optoelectronic devices. In organic materials, charge transport occurs through hopping between adjacent molecules. The efficiency of this process is highly dependent on the molecular packing in the solid state.

The planar nature of the naphthalene and benzoate rings in this compound could facilitate π-π stacking in the solid state. Such stacking can provide pathways for charge transport. The presence of both electron-rich (naphthalene) and electron-poor (nitrobenzoate) moieties suggests that the material could potentially transport both holes and electrons, making it a candidate for use in various layers of an optoelectronic device. However, without experimental data on its charge carrier mobility, its suitability for such applications remains speculative.

Exploration of this compound in Sensing Platforms (e.g., chemical sensors, not biological or clinical)

The design of chemical sensors often relies on molecules that exhibit a measurable response to the presence of a specific analyte. The structural characteristics of this compound suggest its potential utility in the development of novel sensing platforms, particularly fluorescent sensors. The naphthalene core is a known fluorophore, and its emission properties can be sensitive to its local environment and electronic perturbations.

The presence of the electron-deficient 2-chloro-4-nitrobenzoate moiety could facilitate interactions with electron-rich analytes. Upon binding of a target molecule, a change in the electronic properties of the benzoate group could be transmitted to the naphthalene fluorophore, leading to a detectable change in fluorescence intensity or wavelength (a phenomenon known as photoinduced electron transfer, or PET). For instance, the fluorescence of the naphthalene unit might be quenched in its native state due to the proximity of the nitroaromatic group. Interaction with an analyte could disrupt this quenching, leading to a "turn-on" fluorescence response.

Potential analytes for a sensor based on this compound could include various electron-donating species, such as amines or phenols, which are common in industrial chemicals. The specificity of the sensor could be tuned by modifying the substituents on either the naphthalene or the benzoate ring to create specific binding pockets.

Table 1: Potential Sensing Applications and Principles

| Analyte Class | Sensing Principle | Potential Response |

| Electron-rich aromatic compounds | Photoinduced Electron Transfer (PET) | Fluorescence quenching or enhancement |

| Amines | Host-guest interaction | Change in fluorescence intensity |

| Nitroaromatic explosives | Competitive binding | Displacement of a fluorescent indicator |

It is important to note that the development of a functional chemical sensor would require extensive experimental validation, including synthesis, characterization of photophysical properties, and testing of selectivity and sensitivity towards various analytes.

Integration into Advanced Organic Materials for Specific Functionalities

The integration of this compound into advanced organic materials could impart specific optical, electronic, or liquid crystalline properties. The combination of the planar naphthalene unit and the polar nitrobenzoate group makes it a candidate for several material applications.

Nonlinear Optical (NLO) Materials: Molecules with a significant difference in electron density between different parts of the structure, often referred to as "push-pull" systems, can exhibit large second-order nonlinear optical responses. While this compound does not have a strong electron-donating group to create a classic push-pull system, the presence of the electron-withdrawing nitro group on the benzoate ring and the electron-rich naphthalene system could lead to a moderate NLO response. Such materials are of interest for applications in optical communications and data storage.

Organic Semiconductors: Naphthalene and its derivatives have been explored for their potential as organic semiconductors due to their ability to transport charge. The electronic properties of this compound, influenced by the chloro and nitro substituents, could be tuned for specific semiconductor applications, such as in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). The ester linkage provides a degree of rotational freedom, which can affect the molecular packing in the solid state, a critical factor for efficient charge transport.

Table 2: Potential Applications in Advanced Organic Materials

| Material Type | Key Molecular Feature | Potential Functionality |

| Liquid Crystals | Rigid, anisotropic shape and polarity | Electro-optical switching |

| Nonlinear Optical Materials | Intramolecular charge asymmetry | Second-harmonic generation |

| Organic Semiconductors | Extended π-conjugated system | Charge carrier transport |

Further research, including detailed synthesis, crystallographic analysis, and characterization of the optical and electronic properties of this compound, is necessary to fully realize its potential in these advanced material science applications.

Conclusion and Future Research Trajectories for Naphthalen 1 Yl 2 Chloro 4 Nitrobenzoate

Synthesis of a Cohesive Summary of Academic Findings

Identification of Remaining Scientific Challenges and Unanswered Questions

The primary scientific challenge is the absence of any foundational research. The fundamental questions that remain unanswered include:

What is a viable and efficient synthetic route to produce Naphthalen-1-yl 2-chloro-4-nitrobenzoate?

What are its fundamental physicochemical properties, such as melting point, boiling point, solubility, and spectral characteristics (NMR, IR, Mass Spectrometry)?

What is its crystalline structure and what are its solid-state properties?

What are its electronic and optical properties?

What is its chemical reactivity and stability under various conditions?

Does it exhibit any noteworthy biological activity or material properties?

Proposed Directions for Future Fundamental and Applied Research

Given the lack of existing data, the initial and most crucial direction for future research is the synthesis and characterization of this compound. A proposed research workflow would involve:

Synthetic Strategy Development: Designing and optimizing a multi-step synthesis, likely involving the esterification of 1-naphthol (B170400) with 2-chloro-4-nitrobenzoic acid or its corresponding acyl chloride.

Structural Elucidation: Comprehensive characterization of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its molecular structure.

Physicochemical Property Determination: Measuring key physical constants and assessing its thermal stability.

Computational Modeling: Employing density functional theory (DFT) or other computational methods to predict its molecular geometry, electronic structure, and spectroscopic properties, which can complement experimental findings.

Once the compound is successfully synthesized and characterized, applied research could explore its potential in various fields based on the properties of its constituent functional groups. For instance, the presence of the naphthalene (B1677914) moiety and the nitro group suggests potential applications in:

Materials Science: As a building block for novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Medicinal Chemistry: As a scaffold for the development of new therapeutic agents, given that naphthalene and nitroaromatic compounds are present in some biologically active molecules.

Potential Broader Impact of Research on this compound within Chemical Science and Material Innovation

Should future research be undertaken, the study of this compound could contribute to several areas:

Expansion of Chemical Space: The synthesis and characterization of this novel compound would add to the collective knowledge of chemical structures and their properties.

New Material Development: If the compound exhibits interesting photophysical or electronic properties, it could serve as a precursor or a key component in the development of advanced functional materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Naphthalen-1-yl 2-chloro-4-nitrobenzoate, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via esterification between 2-chloro-4-nitrobenzoic acid derivatives and 1-naphthol. Key steps include:

-

Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) to convert 2-chloro-4-nitrobenzoic acid to its acyl chloride intermediate.

-

Esterification : React the acyl chloride with 1-naphthol in anhydrous conditions, using a base (e.g., pyridine) to scavenge HCl .

-

Optimization : Yield improvements (typically 60–85%) are achieved by controlling stoichiometry (1:1.2 acid:naphthol ratio), temperature (0–5°C during activation, room temperature for coupling), and solvent (dry dichloromethane or THF).

Synthetic Method Yield (%) Key Conditions Acyl chloride esterification 72–85 Pyridine, THF, 24h RT Direct coupling (DCC/DMAP) 65–78 DCM, 0°C to RT, 12h

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths, angles, and torsion angles. Critical parameters include unit cell dimensions (e.g., monoclinic symmetry) and refinement residuals () .

- Spectroscopic analysis :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro group deshielding adjacent protons).

- IR spectroscopy : Identify ester C=O (~1740 cm⁻¹), nitro NO₂ (~1520, 1350 cm⁻¹), and aromatic C-Cl (~750 cm⁻¹) stretches .

Advanced Research Questions

Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?

- Methodological Answer :

-

Disorder in aromatic rings : Common due to π-stacking interactions. Mitigate using SHELXL’s PART and SUMP instructions to model partial occupancies .

-

Thermal motion anisotropy : Apply anisotropic displacement parameters (ADPs) for non-H atoms, refining with Hirshfeld rigid-bond restraints.

-

Twinned crystals : Use TWIN/BASF commands in SHELXL for data integration .

Crystallographic Issue Solution Tool/Command Example Parameters Rotational disorder PART/SUMP in SHELXL PART 0.75, SUMP 0.25 Twinning TWIN/BASF BASF 0.35, HKLF 5 format

Q. How do electronic effects of the nitro and chloro substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Nitro group : Strong electron-withdrawing meta-director enhances electrophilicity at the benzoate’s carbonyl carbon, facilitating nucleophilic attack (e.g., hydrolysis to regenerate the acid).

- Chloro substituent : Ortho/para-directing but deactivates the ring, slowing reactions unless activated by polar aprotic solvents (DMF, DMSO) .

- Experimental validation : Kinetic studies (UV-Vis or HPLC monitoring) under varying pH/solvent conditions quantify rate constants ().

Q. What strategies are effective in resolving contradictions between computational and experimental data for this compound’s biological activity?

- Methodological Answer :

- Docking vs. assay results : Reconcile discrepancies by:

- Validating force fields (e.g., AMBER vs. CHARMM) in molecular docking simulations.

- Adjusting protonation states (nitro groups may act as hydrogen-bond acceptors in vivo) .

- Bioactivity assays : Use dose-response curves (IC₅₀) and negative controls (e.g., esterase inhibitors) to confirm target specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.